molecular formula C23H21N3O2 B15250710 1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone CAS No. 83968-84-7

1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone

Cat. No.: B15250710
CAS No.: 83968-84-7
M. Wt: 371.4 g/mol
InChI Key: QXIXGQFTPKEPOF-UHFFFAOYSA-N
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Biological Activity

1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone (CAS: 83968-84-7) is a synthetic compound belonging to the anthraquinone family, known for its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC23H21N3O2
Molecular Weight371.43 g/mol
CAS Number83968-84-7
EINECS281-564-7
SMILESCN(C)Cc1cccc(c1)Nc2ccc(c3c2C(=O)c4ccccc4C3=O)N
InChIQXIXGQFTPKEPOF-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from anthraquinone derivatives. The process often includes the introduction of amino groups through nucleophilic substitution reactions and subsequent purification steps to isolate the desired product.

Anticancer Properties

Research indicates that anthraquinone derivatives exhibit significant anticancer activity. A study demonstrated that this compound induces apoptosis in various cancer cell lines by generating reactive oxygen species (ROS) and activating caspase pathways. This compound was shown to inhibit cell proliferation and promote cell cycle arrest in the G2/M phase, leading to increased apoptosis rates in breast cancer cells .

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic processes. Notably, it has been effective against resistant strains of Staphylococcus aureus and Candida albicans .

Cytotoxic Effects

The cytotoxic effects of this compound were evaluated using etiolated wheat sprouts as a model organism. The results indicated that exposure to this compound resulted in oxidative stress, characterized by increased malondialdehyde (MDA) levels, suggesting lipid peroxidation and cellular damage. However, electrolyte leakage measurements indicated that some protective mechanisms were activated in response to the stress .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Anticancer Activity : A comparative analysis of various anthraquinone derivatives showed that this compound exhibited a higher potency against human breast cancer cells compared to other derivatives. The study utilized flow cytometry to quantify apoptosis rates .
  • Antimicrobial Efficacy : In a clinical setting, a formulation containing this compound was tested against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial load, demonstrating its potential as an alternative therapeutic agent .

Properties

CAS No.

83968-84-7

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

1-amino-4-[3-[(dimethylamino)methyl]anilino]anthracene-9,10-dione

InChI

InChI=1S/C23H21N3O2/c1-26(2)13-14-6-5-7-15(12-14)25-19-11-10-18(24)20-21(19)23(28)17-9-4-3-8-16(17)22(20)27/h3-12,25H,13,24H2,1-2H3

InChI Key

QXIXGQFTPKEPOF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=CC=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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